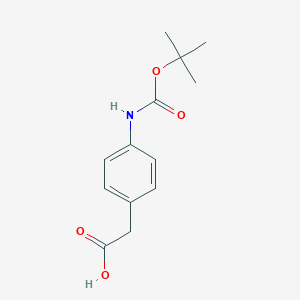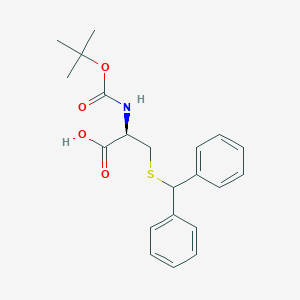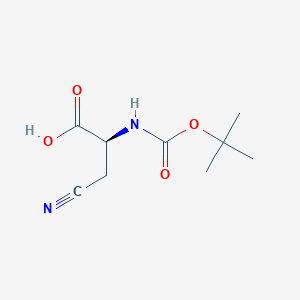
2-(4-((tert-Butoxycarbonyl)amino)phenyl)essigsäure
Übersicht
Beschreibung
2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is an organic compound with the molecular formula C13H17NO4. It is commonly used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amines during chemical reactions.
Wissenschaftliche Forschungsanwendungen
2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty chemicals.
Wirkmechanismus
Target of Action
It’s known that boc-protected amino acids are often used in peptide synthesis , suggesting that their targets could be proteins or enzymes involved in these biochemical pathways.
Mode of Action
The BOC group in the compound serves as a protecting group for the amino function . It’s stable towards most nucleophiles and bases , allowing the compound to interact with its targets without unwanted side reactions . The BOC group can be cleaved by mild acidolysis , enabling the release of the active amino function at the appropriate stage in a synthetic process .
Biochemical Pathways
The compound is likely involved in peptide synthesis pathways . BOC-protected amino acids, such as this compound, are used as starting materials in dipeptide synthesis . The exact biochemical pathways and their downstream effects would depend on the specific targets and the context of the synthesis.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and the context of the synthesis. In general, the use of BOC-protected amino acids in peptide synthesis can lead to the formation of peptides with desired properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive groups can influence the compound’s action, efficacy, and stability . For instance, the BOC group can be cleaved under acidic conditions , and the compound’s reactivity may be affected by the presence of other reactive groups in the reaction mixture .
Biochemische Analyse
Biochemical Properties
It is known that the BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid may interact with enzymes and proteins involved in amine metabolism.
Molecular Mechanism
It is known that the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid may undergo similar reactions in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid typically involves the following steps:
Protection of the amine group: The amine group of 4-aminophenylacetic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This reaction forms the Boc-protected amine.
Formation of the acetic acid derivative: The Boc-protected amine is then reacted with bromoacetic acid or its derivatives under basic conditions to form the desired 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid undergoes various types of chemical reactions, including:
Substitution reactions: The Boc-protected amine can be substituted with other functional groups under appropriate conditions.
Deprotection reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.
Deprotection reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.
Major Products Formed
Substitution reactions: The major products depend on the electrophile used in the reaction.
Deprotection reactions: The major product is the free amine, 4-aminophenylacetic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
- 4-((tert-Butoxycarbonyl)amino)phenylboronic acid
- N-(tert-Butoxycarbonyl)ethanolamine
Uniqueness
2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is unique due to its specific structure, which includes a Boc-protected amine attached to a phenylacetic acid moiety. This combination makes it particularly useful in organic synthesis, providing both protection for the amine group and a functional handle for further chemical modifications.
Eigenschaften
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYKUPPWJMOKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385008 | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81196-09-0 | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














